molecular formula C16H16N4O B12909177 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine CAS No. 918964-49-5

5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B12909177
CAS No.: 918964-49-5
M. Wt: 280.32 g/mol
InChI Key: IUSAQGJKXBRYKB-UHFFFAOYSA-N
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Description

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and role as a bioisostere for amide and ester functionalities . Compounds based on this core, particularly 2,5-disubstituted derivatives like 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine, are investigated as novel chemical tools for multiple research fields. In antimicrobial research, structurally similar 1,3,4-oxadiazoles have demonstrated potent activity against M. tuberculosis H37Rv, showing promising minimum inhibitory concentration (MIC) values . The 4-(dimethylamino)phenyl moiety is a fragment of significant interest in drug discovery, known to contribute to bioactivity and enhance properties in molecular design . In oncology research, derivatives incorporating this fragment and the 1,3,4-oxadiazole system have shown significant cytotoxic effects and the ability to stimulate programmed cell death in cancer cell lines, making them compelling candidates for mechanistic anticancer studies . Furthermore, 5-aryl-1,3,4-oxadiazol-2-amines have been designed and evaluated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in neuropharmacological research . Beyond biomedical applications, the conjugated system of the 1,3,4-oxadiazole core, especially when combined with aromatic and electron-donating groups like dimethylamino, makes such compounds interesting subjects for materials science research, including the development of organic light-emitting diodes (OLEDs) and other electronic materials . This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

918964-49-5

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-N-phenyl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C16H16N4O/c1-20(2)14-10-8-12(9-11-14)15-18-19-16(21-15)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,17,19)

InChI Key

IUSAQGJKXBRYKB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C(O2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials

Key Reaction Steps

  • Formation of Aryl Hydrazides
    Carboxylic acids are converted to methyl esters by Fisher esterification (methanol, catalytic sulfuric acid), followed by hydrazinolysis to yield aryl hydrazides.

  • Cyclization to 1,3,4-Oxadiazole Ring
    The aryl hydrazides react with carbonyl compounds or their derivatives (e.g., acid chlorides, isothiocyanates) under dehydrating conditions to form the oxadiazole ring. Common cyclization agents include phosphorus oxychloride or iodine/potassium carbonate systems.

  • Introduction of Dimethylamino and Phenyl Groups
    The 4-(dimethylamino)phenyl substituent is typically introduced via the choice of starting aryl hydrazide or through subsequent substitution reactions on the oxadiazole ring. The N-phenyl amine group is installed by reaction of the oxadiazole intermediate with phenyl amine or phenyl hydrazine derivatives.

Detailed Preparation Methods

Multi-Step Synthesis Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of 4-(dimethylamino)benzoic acid MeOH, H2SO4 (cat.), reflux 85-90 Formation of methyl 4-(dimethylamino)benzoate
2 Hydrazinolysis of ester to hydrazide Hydrazine hydrate, reflux 80-88 Formation of 4-(dimethylamino)benzohydrazide
3 Cyclization with phenyl isocyanate or acid chloride POCl3 or I2/K2CO3, reflux 70-85 Formation of 5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-amine intermediate
4 N-phenylation Phenyl amine, base (K2CO3), DMF, room temp 65-80 Final product: 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine

Alternative Cyclization Approaches

  • Using Carbon Disulfide and Alkylation : For related oxadiazole derivatives, hydrazides are treated with carbon disulfide under basic conditions, followed by alkylation with alkyl halides to form substituted oxadiazoles. This method can be adapted for the target compound with appropriate substituents.

  • Phosphorus Oxychloride Mediated Cyclization : A mixture of hydrazide and phosphorus oxychloride is refluxed to promote ring closure, followed by quenching and purification.

Research Findings and Characterization Data

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy : Characteristic bands for oxadiazole ring C=N stretch around 1610 cm⁻¹ and NH2 stretch near 3310–3400 cm⁻¹ confirm ring formation and amine presence.
  • Nuclear Magnetic Resonance (NMR) :
    • ^1H NMR shows aromatic protons of phenyl and dimethylamino-substituted phenyl rings, singlets for methyl groups of dimethylamino (~3 ppm), and NH protons (~7 ppm).
    • ^13C NMR reveals oxadiazole carbons at ~157-169 ppm and aromatic carbons consistent with substitution patterns.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 280.32 confirms molecular weight.

Yield and Purity

  • Typical overall yields range from 65% to 85% depending on reaction conditions and purification methods.
  • Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Range Advantages Limitations
Esterification + Hydrazinolysis + POCl3 Cyclization + N-phenylation 4-(Dimethylamino)benzoic acid, phenyl amine MeOH, H2SO4, hydrazine hydrate, POCl3, K2CO3, DMF Reflux, room temp 65-85% Straightforward, well-established Multi-step, requires careful handling of POCl3
Carbon Disulfide + Alkylation Hydrazides, carbon disulfide, alkyl halides CS2, KOH, alkyl bromide Basic, reflux 70-80% Mild conditions, good yields Limited to alkyl-substituted derivatives
Phosphorus Oxychloride Cyclization Hydrazides, acid chlorides POCl3 Reflux 70-90% Efficient ring closure Corrosive reagents, requires careful quenching

Chemical Reactions Analysis

Types of Reactions

5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Neuroprotective Applications

The compound has demonstrated potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase , enzymes that are implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may enhance cognitive function in affected individuals. Studies have shown that 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine can effectively inhibit these enzymes in vitro, suggesting its utility in further therapeutic development.

Anti-inflammatory Effects

Similar compounds within the oxadiazole family have shown anti-inflammatory effects. The ability of this compound to modulate inflammatory pathways could be explored further for therapeutic applications in conditions characterized by chronic inflammation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step procedures starting from phenyl hydrazine and appropriate carbonyl compounds followed by cyclization to form the oxadiazole structure. Understanding the SAR is crucial for optimizing the compound's efficacy and specificity towards biological targets.

Comparative Analysis with Related Compounds

Compound NameStructureKey Properties
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amineStructureExhibits antimicrobial properties
5-(phenyl)-1,3-thiazol-2-aminesStructureKnown for anti-inflammatory effects
5-(pyridinyl)-1,3,4-thiadiazol-2-aminesStructurePotent inhibitors of cholinesterases

The unique combination of functional groups in 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amines enhances its biological activity while maintaining stability and solubility compared to other similar compounds. Its dual inhibitory action against cholinesterases distinguishes it from other oxadiazole derivatives that may not exhibit such potent effects.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of oxadiazole derivatives:

  • Neurodegenerative Disease Models : In vitro assays demonstrated that compounds similar to 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amines could improve cognitive function in models of Alzheimer's disease by inhibiting cholinesterases.
  • Antimicrobial Testing : A series of oxadiazole derivatives were tested against various bacterial strains, showing promising results that warrant further investigation into the specific mechanisms of action.
  • Inflammation Studies : Research indicated that certain structural modifications could enhance anti-inflammatory activity in animal models of chronic inflammation.

Mechanism of Action

The mechanism of action of 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in electron transfer processes, making it effective in applications such as fluorescence and photodynamic therapy. The dimethylamino group can enhance its binding affinity to specific targets, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazol-2-amine Derivatives

Structural and Electronic Comparisons

The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry due to its planar structure and ability to engage in hydrogen bonding. Substituents at positions 2 and 5 critically modulate bioactivity and physicochemical properties.

Compound Name Substituents (Position 5) Substituents (Position 2) Key Structural Features
Target Compound 4-(Dimethylamino)phenyl Phenyl Electron-rich due to -N(CH₃)₂; planar oxadiazole
5-(3,4,5-Trimethoxyphenyl) derivative 3,4,5-Trimethoxyphenyl Substituted phenyl Methoxy groups enhance lipophilicity and π-π stacking
5-(4-Trifluoromethylphenyl) derivative 4-(Trifluoromethyl)phenyl 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group increases metabolic stability
5-(Furan-2-yl) derivative Furan-2-yl Phenyl Furan introduces heterocyclic π-system; dihedral angles: 5.65° (furan), 3.34° (phenyl)

Key Observations :

  • The dimethylamino group in the target compound improves solubility compared to hydrophobic groups like trifluoromethyl .
  • Dihedral angles between the oxadiazole ring and aryl substituents (e.g., 32.41° in methoxyimino derivatives ) influence molecular packing and intermolecular interactions.

Anticancer Activity :

  • Target Compound: Limited direct data, but analogues with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) show moderate activity against leukemia (K-562) and melanoma (MDA-MB-435) cell lines .
  • 5-(3,4-Dimethoxyphenyl)-N-(4-trifluoromethylphenyl) (6h) : Exhibited 53.24% growth inhibition (GI) against NCI-H522 (lung cancer) at 10 μM, outperforming imatinib in 36/54 cell lines .
  • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) (4s) : Showed 15.43% GI on MDA-MB-435, highlighting the synergy of methoxy and dimethyl groups .

Antimicrobial Activity :

  • 5-(Dec-9-en-1-yl)-N-phenyl : Demonstrated broad-spectrum antibacterial activity due to the alkenyl chain enhancing membrane penetration .
  • Target Compound: The dimethylamino group may reduce antimicrobial efficacy compared to chlorobenzyl derivatives (e.g., 2-{[(4-chlorobenzyl)sulfonyl]methyl} derivatives ).

Anti-inflammatory Activity :

  • 5-(Diphenylmethyl)-N-(4-fluorophenyl) (3b) : IC₅₀ comparable to ibuprofen, with reduced ulcerogenicity .
  • Target Compound: The dimethylamino group’s basicity could improve solubility but may reduce COX-2 selectivity compared to fluorophenyl analogues.
Physicochemical Properties
Property Target Compound 5-(Furan-2-yl) Derivative 5-(3,4,5-Trimethoxyphenyl) Derivative
Melting Point (°C) Not reported 185–187 160–162
Solubility High (polar solvents) Moderate (DMSO) Low (aqueous)
Hydrogen Bonding N–H⋯N dimer formation N–H⋯N and C–H⋯O interactions Weak π-π stacking

Key Observations :

  • The dimethylamino group enhances solubility in polar solvents, advantageous for drug formulation.
  • Crystal packing in the target compound likely involves N–H⋯N hydrogen bonds, similar to furan derivatives .

Biological Activity

5-(4-(Dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole class, which has garnered interest for its biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}N4_{4}O, with a molecular weight of approximately 280.32 g/mol. The compound features a dimethylamino group and a phenyl ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as an inhibitor of Notum carboxylesterase activity, which plays a role in modulating Wnt signaling pathways. This inhibition can influence processes such as cell differentiation and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Notum with an IC50_{50} value of approximately 18 nM . This potency suggests its potential as a therapeutic agent in conditions where Wnt signaling is dysregulated.

Table 1: Biological Activity Summary

Compound NameTargetIC50_{50} (nM)Mechanism
This compoundNotum18Inhibition of carboxylesterase activity

Study 1: Inhibition of Notum Activity

A study conducted by Mahy et al. (2020) highlighted the compound's role as a potent inhibitor of Notum. The authors optimized the structure through crystallographic fragment screening and demonstrated that modifications to the aryl substituents could enhance inhibitory activity .

Study 2: Antioxidant Properties

Another investigation assessed the antioxidant properties of various oxadiazole derivatives, including our compound of interest. The results indicated that certain derivatives exhibited significant antioxidant activity when evaluated using the DPPH assay . This suggests that beyond its inhibitory effects, the compound may also contribute to cellular protection against oxidative stress.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of oxadiazole compounds has shown that substituents on the phenyl ring significantly affect biological activity. For instance, electron-donating groups like dimethylamino enhance inhibitory potency against Notum .

Toxicity and Selectivity

Toxicity assessments reveal that while the compound shows promise as an inhibitor, further studies are necessary to evaluate its selectivity and safety profile in vivo. Compounds with similar structures have demonstrated varying degrees of toxicity in different cell lines, necessitating careful evaluation in preclinical models .

Q & A

Q. What are the common synthetic routes for 5-(4-(dimethylamino)phenyl)-N-phenyl-1,3,4-oxadiazol-2-amine?

The compound is typically synthesized via cyclization reactions. A general method involves reacting a substituted carboxylic acid (e.g., 4-dimethylaminophenylacetic acid) with N-phenylthiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3–6 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from DMSO/water mixtures . For oxadiazole derivatives, phosphorous oxychloride (POCl₃) is a key catalyst for cyclocondensation of hydrazides .

Q. How is the structural characterization of this compound performed?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and substituent integration , IR for functional group analysis (e.g., C=N stretching at ~1600 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS for molecular weight validation .
  • X-ray crystallography : Single-crystal studies to determine bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

Q. What initial biological assays are used to evaluate its bioactivity?

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values) .
  • Anticancer potential : One-dose cytotoxicity screens (e.g., NCI-60 cell line panel) .
  • Cholinesterase inhibition : Ellman’s method to measure AChE/BChE inhibition .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its electronic properties?

Density Functional Theory (DFT) calculations predict electronic transitions, vibrational frequencies, and HOMO-LUMO gaps. For example, studies on analogous oxadiazoles show planar geometries with delocalized π-electrons, correlating with UV-Vis absorption bands . DFT also models charge transfer interactions in biological targets (e.g., enzyme active sites) .

Q. How can substituent optimization enhance bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-donating groups (e.g., –N(CH₃)₂) improve antioxidant activity by stabilizing radical intermediates .
  • Bulky aryl groups (e.g., 4-trifluoromethylphenyl) increase cytotoxicity via hydrophobic interactions . Example : Derivatives with 4-dimethylaminophenyl (as in the target compound) show 2–3× higher DPPH scavenging than unsubstituted analogs .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Crystallization requires:

  • Slow evaporation from acetone/ethanol to form hydrogen-bonded dimers .
  • Avoiding polar solvents (e.g., DMSO) that disrupt packing.
  • Managing steric hindrance from the dimethylamino group, which may reduce crystal symmetry .

Q. How to address contradictory bioactivity data across studies?

Discrepancies arise due to:

  • Assay conditions : Varying pH or solvent (e.g., DMSO concentration) alters compound solubility and reactivity .
  • Substituent effects : Minor structural differences (e.g., –OCH₃ vs. –CF₃) drastically modulate activity .
  • Cell line specificity : A derivative may inhibit AChE but show no cytotoxicity in MCF-7 cells .

Methodological Recommendations

  • Synthesis : Optimize POCl₃ stoichiometry to reduce side products .
  • Assays : Include positive controls (e.g., ascorbic acid for DPPH) and validate via triplicate runs .
  • DFT : Use B3LYP/6-311++G(d,p) basis set for accurate vibrational analysis .

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